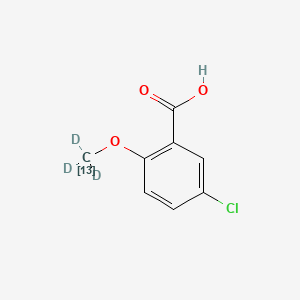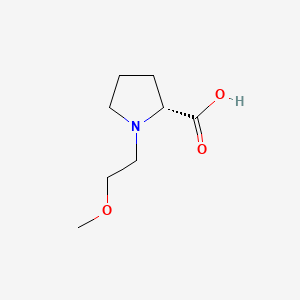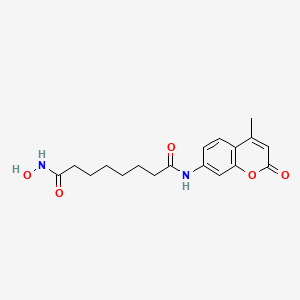
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid: is a labeled compound used in various scientific research applications. The compound is a derivative of benzoic acid, where the carbon-13 isotope is incorporated at the carboxyl group, and deuterium atoms replace three hydrogen atoms. This labeling allows for detailed studies in nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into molecular structures and reaction mechanisms.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid is used in various scientific research applications, including:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study molecular structures and reaction mechanisms.
Biology: Used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of labeled compounds.
Industry: Used in the development of new materials and chemical processes, providing insights into reaction pathways and mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(trideuterio(113C)methoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-Chloro-2-methoxy-benzoic acid.
Isotopic Labeling: The carboxyl group is labeled with carbon-13 using carbon-13 dioxide in the presence of a suitable catalyst.
Deuterium Exchange: The hydrogen atoms are replaced with deuterium using deuterium oxide and a deuterium exchange catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 5-Chloro-2-methoxy-benzoic acid are subjected to isotopic labeling and deuterium exchange.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of compounds with different functional groups replacing the chlorine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(trideuterio(113C)methoxy)benzoic acid involves its incorporation into molecular structures, allowing for detailed studies using nuclear magnetic resonance spectroscopy and mass spectrometry. The carbon-13 and deuterium labels provide unique signals that can be tracked, providing insights into molecular interactions, reaction pathways, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methoxy-benzoic Acid: The non-labeled version of the compound.
5-Chloro-2-methoxy-benzoic Acid-13C: Labeled with carbon-13 but not deuterium.
5-Chloro-2-methoxy-benzoic Acid-d3: Labeled with deuterium but not carbon-13.
Uniqueness
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid is unique due to its dual labeling with both carbon-13 and deuterium
Eigenschaften
IUPAC Name |
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULDRQRKKXRXBI-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol](/img/structure/B584349.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)

